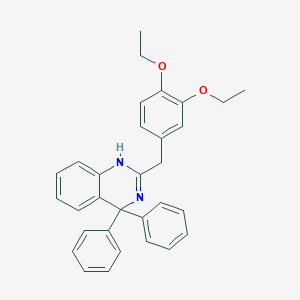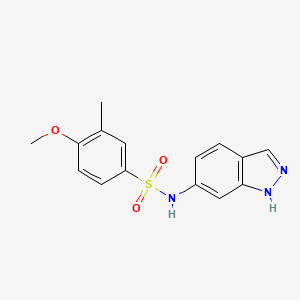![molecular formula C13H14N4OS B11070685 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B11070685.png)
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a naphthyridine derivative with a thiol compound under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-(4-fluorobenzyl)acetamide
- **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-(3,4-dimethoxyphenethyl)acetamide These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C13H14N4OS |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H14N4OS/c14-6-9-5-10-12(8-1-3-17(10)4-2-8)16-13(9)19-7-11(15)18/h5,8H,1-4,7H2,(H2,15,18) |
InChI Key |
ZBELTDRLCCJILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide](/img/structure/B11070608.png)
![2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11070613.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-{(E)-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methylidene}thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11070623.png)
![3-ethylsulfanyl-16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11070624.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11070632.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide](/img/structure/B11070634.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B11070639.png)
![2-{(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-ethylacetamide](/img/structure/B11070647.png)


![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070661.png)

![(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine](/img/structure/B11070701.png)
